![molecular formula C18H23FN4O B4532391 N-cyclopropyl-2-(dimethylamino)-2-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4532391.png)
N-cyclopropyl-2-(dimethylamino)-2-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
Description
Synthesis Analysis
The synthesis of complex molecules like the one described often involves multi-step chemical reactions, starting from simpler precursors and employing various synthetic techniques to introduce different functional groups. While specific details on the synthesis of this compound are not readily available, related compounds have been synthesized through methods involving condensation reactions, cyclization processes, and the use of organometallic reagents for cross-coupling reactions. The precise synthetic route can vary depending on the desired substitutions and the functional group tolerance of intermediate compounds (Wilson et al., 1979).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry. These methods allow for the determination of the spatial arrangement of atoms within the molecule, the identification of stereochemistry, and the confirmation of molecular connectivity. For compounds featuring a cyclopropenylidene moiety, for example, X-ray crystallography has provided detailed insights into their geometry and bonding characteristics, revealing how these features contribute to their reactivity and potential biological activity (Wilson et al., 1979).
properties
IUPAC Name |
N-cyclopropyl-2-(dimethylamino)-2-(3-fluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c1-21(2)17(14-5-4-6-15(19)9-14)18(24)23(16-7-8-16)12-13-10-20-22(3)11-13/h4-6,9-11,16-17H,7-8,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCASEICPBFCTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C2CC2)C(=O)C(C3=CC(=CC=C3)F)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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